5-Nitro-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone
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Overview
Description
5-Nitro-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of nitro-substituted pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone typically involves the following steps:
Nitration: Introduction of the nitro group into the pyridinone ring.
Glycosylation: Attachment of the ribofuranosyl moiety to the pyridinone ring.
Benzoylation: Protection of the hydroxyl groups on the ribofuranosyl moiety with benzoyl groups.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include acyl chlorides and anhydrides for benzoylation.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Deprotected Compounds: Formed from the removal of benzoyl protecting groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone may involve:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2(1H)-pyridinone: Lacks the ribofuranosyl and benzoyl groups.
1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone: Lacks the nitro group.
Uniqueness
5-Nitro-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone is unique due to the combination of the nitro group, ribofuranosyl moiety, and benzoyl protecting groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C31H24N2O10 |
---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H24N2O10/c34-25-17-16-23(33(38)39)18-32(25)28-27(43-31(37)22-14-8-3-9-15-22)26(42-30(36)21-12-6-2-7-13-21)24(41-28)19-40-29(35)20-10-4-1-5-11-20/h1-18,24,26-28H,19H2/t24-,26?,27+,28-/m1/s1 |
InChI Key |
IEZNOQUIRFRCMT-QSFPNKMLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C=CC3=O)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C=CC3=O)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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